molecular formula C10H6N2O2 B3065646 [1,4]Benzodioxino[2,3-d]pyridazine CAS No. 55826-70-5

[1,4]Benzodioxino[2,3-d]pyridazine

Cat. No.: B3065646
CAS No.: 55826-70-5
M. Wt: 186.17 g/mol
InChI Key: AFSVLJCWVFMRSO-UHFFFAOYSA-N
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Description

[1,4]Benzodioxino[2,3-d]pyridazine (CAS 55826-70-5) is a tricyclic aromatic compound that features a benzene ring fused to a [1,4]dioxine ring system, which is in turn fused to a pyridazine moiety. This molecular architecture places it within a class of nitrogen-bridged heterocycles known for their significant potential in medicinal chemistry research . With a molecular formula of C10H6N2O2 and a molecular weight of 186.17 g/mol, it is supplied as a light yellow liquid with a documented purity of 97% . The fused pyridazine ring is a key structural feature, as this heterocycle is considered a "privileged scaffold" in drug discovery due to its ability to engage in key hydrogen-bonding interactions with biological targets, contributing to a wide spectrum of pharmacological activities . While specific biological data for this exact compound is limited, tricyclic pyridazinone-based analogs and related structures have been extensively investigated and display a diverse range of potent biological activities in preclinical research. These activities include anti-inflammatory, analgesic, antiplatelet, antihypertensive, and antiulcer properties . Such compounds are often explored as rigid, structurally constrained analogs to enhance binding affinity and selectivity for target proteins . Researchers can leverage this high-purity compound as a key synthetic intermediate or as a core scaffold for the design and development of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,4]benzodioxino[2,3-d]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c1-2-4-8-7(3-1)13-9-5-11-12-6-10(9)14-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSVLJCWVFMRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CN=NC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480730
Record name [1,4]Benzodioxino[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55826-70-5
Record name [1,4]Benzodioxino[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms Of 1 2 Benzodioxino 2,3 D Pyridazine Derivatives

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. However, in the fusedbenzodioxino[2,3-d]pyridazine system, the reaction pathway is highly dependent on the nature of the nucleophile and the specific reaction conditions. Studies involving derivatives such as 1-chlorobenzodioxino[2,3-d]pyridazine reveal a competition between two primary outcomes: displacement of the halogen substituent and cleavage of the ether linkage in the dioxin ring.

When halo-benzodioxino[2,3-d]pyridazine derivatives are treated with alkoxide ions, such as sodium methoxide (B1231860), the predominant reaction is the cleavage of the dioxin ring rather than the expected nucleophilic substitution of the halogen. For instance, the reaction of 1-chlorobenzodioxino[2,3-d]pyridazine with sodium methoxide in boiling methanol (B129727) does not yield the corresponding 1-methoxy derivative. Instead, it results in the fission of the dioxin ring. This preferential attack on the dioxin moiety suggests that this part of the molecule is more susceptible to cleavage under these conditions than the carbon-halogen bond on the pyridazine ring.

This outcome highlights a key aspect of the system's reactivity: the dioxin ring is not an inert spectator but an active participant in the molecule's chemical transformations under nucleophilic conditions with strong bases like alkoxides.

Table 1: Reaction of 1-Chlorobenzodioxino[2,3-d]pyridazine with Sodium Methoxide

ReactantReagentConditionsPrimary Outcome
1-Chlorobenzodioxino[2,3-d]pyridazineSodium MethoxideBoiling MethanolDioxin Ring Cleavage

In contrast to the reactions with alkoxides, the treatment of halo-benzodioxino[2,3-d]pyridazines with amine nucleophiles can lead to direct substitution of the halogen atom, preserving the core heterocyclic structure. The outcome, however, is highly dependent on the specific amine used.

With certain amines, such as n-butylamine, cyclohexylamine, morpholine, piperidine, and pyrrolidine, the reaction with 1-chlorobenzodioxino[2,3-d]pyridazine successfully yields the corresponding 1-amino-substituted derivatives. This indicates that for these nucleophiles, the SNAr (Nucleophilic Aromatic Substitution) pathway at the C1 position of the pyridazine ring is favored over the cleavage of the dioxin ring.

However, the competition with ring fission is still a relevant pathway. The reaction with some amines can yield a mixture of products, including those resulting from the opening of the dioxin ring, leading to 2-hydroxyphenoxypyridazine derivatives. This dual reactivity underscores the nuanced electronic and steric factors that govern the interaction between the fused heterocyclic system and various nucleophiles.

Table 2: Reactivity of 1-Chlorobenzodioxino[2,3-d]pyridazine with Various Amines

Amine NucleophileProduct Type
n-ButylamineHalogen Displacement
CyclohexylamineHalogen Displacement
MorpholineHalogen Displacement
PiperidineHalogen Displacement
PyrrolidineHalogen Displacement
HydrazineRing Cleavage and/or Substitution
AnilineRing Cleavage and/or Substitution

Ring Fission and Rearrangement Pathways within theBenzodioxino[2,3-d]pyridazine System

Ring fission of the dioxin moiety is a significant reaction pathway forbenzodioxino[2,3-d]pyridazine derivatives, particularly under nucleophilic conditions. As noted, strong bases like sodium methoxide preferentially induce cleavage of the dioxin ring over substitution at the pyridazine ring. This reaction proceeds via nucleophilic attack at one of the ether linkages of the dioxin ring.

The reaction with certain amines can also result in products derived from ring cleavage. This suggests that the stability of the fused ring system is delicately balanced and can be tipped towards fission by the choice of reagent and reaction conditions. The resulting ring-opened products, such as 2-hydroxyphenoxypyridazines, represent a structural transformation that fundamentally alters the parent heterocyclic scaffold.

Oxidative and Reductive Transformations of the Fused Pyridazine Nucleus

Functional Group Interconversions and Derivatization Strategies

Information regarding systematic functional group interconversions and broad derivatization strategies specifically for thebenzodioxino[2,3-d]pyridazine core is limited in the available literature. Research has primarily focused on the synthesis of the parent system and its behavior in nucleophilic substitution and ring-opening reactions. Comprehensive studies detailing the transformation of substituents on the pyridazine or benzodioxin portions of the molecule are not widely reported.

Spectroscopic and Structural Characterization Of 1 2 Benzodioxino 2,3 D Pyridazine Derivatives

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a hypothetical nih.govBenzodioxino[2,3-d]pyridazine derivative, ¹H NMR spectroscopy would be used to identify the chemical environment of hydrogen atoms. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would provide information about the connectivity of protons within the molecule. For instance, protons on the benzodioxin and pyridazine (B1198779) rings would exhibit characteristic chemical shifts.

In cases where the nih.govBenzodioxino[2,3-d]pyridazine scaffold is substituted with fluorine-containing groups, ¹⁹F NMR spectroscopy would be a valuable tool. It would provide direct information about the number and electronic environment of the fluorine atoms.

While specific data for nih.govBenzodioxino[2,3-d]pyridazine is unavailable, studies on other pyridazine derivatives have established general ranges for chemical shifts. For example, in various pyridazin-3(2H)-one derivatives, the pyridazine ring protons and carbons show predictable shifts based on substitution patterns.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For a nih.govBenzodioxino[2,3-d]pyridazine derivative, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.

The fragmentation pattern observed in the mass spectrum provides clues about the compound's structure. The molecule would likely undergo characteristic fragmentation, such as the loss of small molecules like N₂, CO, or fragments from any substituents on the ring system. The stability of the resulting fragment ions would dictate the major peaks observed in the spectrum. The fragmentation of related heterocyclic systems often involves the initial cleavage of the weaker bonds or the loss of stable neutral molecules.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a nih.govBenzodioxino[2,3-d]pyridazine derivative, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the aromatic and heterocyclic rings, and C-O-C stretching vibrations for the dioxin moiety.

The presence of specific substituents would give rise to additional characteristic peaks. For example, a carbonyl group (C=O) would show a strong absorption in the range of 1650-1750 cm⁻¹, while an amino group (N-H) would exhibit stretching vibrations around 3300-3500 cm⁻¹.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides accurate measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry.

For a nih.govBenzodioxino[2,3-d]pyridazine derivative that can be crystallized, single-crystal X-ray diffraction analysis would reveal the planarity of the fused ring system and the conformation of any substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. Although no specific crystal structures for nih.govBenzodioxino[2,3-d]pyridazine derivatives are reported, studies on related fused pyridazine systems have utilized this technique to confirm their molecular structures unequivocally.

Pharmacological and Biological Potential Of 1 2 Benzodioxino 2,3 D Pyridazine Scaffolds: Mechanistic Insights

Anti-inflammatory and Analgesic Activities: Investigation of Cyclooxygenase (COX) Inhibition and Other Mediatory Pathways in Fused Pyridazine (B1198779) Derivatives

The anti-inflammatory potential of fused pyridazine derivatives is a well-documented area of research. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation and pain. mdpi.com

Several pyridazinone derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. researchgate.net This selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. For instance, some novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been synthesized and shown to possess dual COX-1/COX-2 inhibitory activity, contributing to their anti-inflammatory effects. nih.govrsc.org The mechanism of action often involves the interaction of the pyridazine scaffold with key amino acid residues within the active site of the COX enzyme.

Beyond COX inhibition, some pyridazinone derivatives have been found to suppress the production of other pro-inflammatory mediators. Studies have shown that certain derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α), a crucial cytokine in the inflammatory cascade. researchgate.net The anti-inflammatory activities of pyrazolo[3,4-d]pyridazine derivatives have also been investigated, with some compounds showing the ability to reduce inflammation in animal models by modulating various inflammatory markers. researchgate.net

Table 1: In Vitro COX Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrido[2,3-d]pyridazine Derivative 7cData not availableData not availableDual Inhibitor
Pyridazinone Derivative 5bData not availableData not availableDual COX-2/15-LOX inhibitor
Pyridazinone Derivative 8bData not availableData not availableDual COX-2/15-LOX inhibitor
Pyridazinone Derivative 8cData not availableData not availableDual COX-2/15-LOX inhibitor

Note: Specific IC50 values were not provided in the source documents, but the qualitative inhibitory action was highlighted.

Anticancer Activity: Mechanisms Involving Kinase Inhibition and Cell Proliferation Regulation in Related Fused Pyridazines

The pyridazine scaffold is a recognized pharmacophore in the design of anticancer agents. nih.gov Its derivatives have been explored for their ability to inhibit various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov

Several fused pyridazine derivatives have demonstrated potent anticancer activity by targeting key kinases involved in tumor growth and proliferation. researchgate.net For example, certain pyridazinone-based compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. rsc.org Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding site of the VEGFR-2 enzyme. rsc.org

Furthermore, some pyrazolo-pyridazine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK-2. mdpi.com CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Nanoformulations of a pyrazolo-pyridazine derivative have shown promising cytotoxic activity against various cancer cell lines, with inhibitory effects on both Epidermal Growth Factor Receptor (EGFR) and CDK-2. mdpi.com The anticancer mechanism of some pyridazinone derivatives also involves the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. rsc.org

Table 2: Anticancer Activity of Selected Fused Pyridazine Derivatives

CompoundCancer Cell LineIC50 (µM)Target Kinase(s)
Pyridazinone Derivative 10lMelanoma, NSCLC, Prostate, ColonGI50 values reportedVEGFR-2
Pyridazinone Derivative 17aMelanoma, NSCLC, Prostate, ColonGI50 values reportedVEGFR-2
Tetrahydroimidazo[1,2-b]pyridazine 4eMCF-7, SK-MEL-281 - 10Various kinases
Tetrahydroimidazo[1,2-b]pyridazine 4fMCF-7, SK-MEL-281 - 10Various kinases

Note: GI50 refers to the concentration causing 50% growth inhibition.

Antimicrobial and Antiviral Properties: Exploration of Molecular Targets and Pathways

Fused pyridazine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. researchgate.netnih.gov The antimicrobial action of these compounds often involves the inhibition of essential microbial enzymes.

For instance, some pyridazine derivatives have been shown to target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. jpionline.org Docking studies have elucidated the binding interactions of these derivatives within the active site of DHFR. jpionline.org Other studies have reported the synthesis of pyridazinone derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The structural features of these compounds play a critical role in their antimicrobial efficacy. For example, in some pyrrolopyridazine series, saturated or partially saturated compounds have demonstrated stronger activity compared to their aromatic counterparts. nih.gov The nature and position of substituents on the pyridazine ring also influence the antimicrobial spectrum and potency. nih.gov While specific antiviral studies on researchgate.netrsc.orgbenzodioxino[2,3-d]pyridazine are limited, the broader class of nitrogen-containing heterocycles is a well-known source of antiviral agents.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyridazine Derivatives against Bacterial Strains

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Pyridazinone Derivative 10h16-
Pyridazinone Derivative 73.74–8.92 (MRSA)-
Pyridazinone Derivative 133.74–8.92 (MRSA)-
Pyridine Derivative 3d-3.91
Pyridine Derivative 3e-3.91

Cardiovascular and Central Nervous System (CNS) Activities: Modulatory Effects on Receptors and Enzymes (e.g., Phosphodiesterases, GABAA Receptors, Aldose Reductase)

Fused pyridazine scaffolds have shown significant potential in modulating cardiovascular and central nervous system (CNS) functions. Their activity is often attributed to their interaction with key enzymes and receptors in these systems. nih.govsarpublication.com

In the cardiovascular system, many pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE3. sarpublication.com PDE3 inhibitors increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), leading to positive inotropic (increased heart muscle contractility) and vasodilatory effects. This dual action is beneficial in the treatment of heart failure. sarpublication.com Several 6-phenyl-3-pyridazinone based derivatives have been synthesized and shown to possess vasorelaxant activity. researchgate.net

In the CNS, pyridazine derivatives have been investigated for their ability to modulate GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.gov Certain pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines have shown affinity for the central benzodiazepine (B76468) receptor on the GABAA receptor complex, suggesting potential anxiolytic, sedative, or anticonvulsant properties. nih.gov Additionally, some pyrido[2,3-b]pyrazin-2-ones have been developed as potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, indicating their potential as treatments for anxiety-related disorders. nih.gov

Structure-Activity Relationship (SAR) Studies of Fused Pyridazine and Benzodioxane Systems to Elucidate Pharmacophore Features

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For fused pyridazine systems, SAR studies have provided valuable insights into the key structural features required for their pharmacological effects. nih.govresearchgate.net

In the context of anticancer activity, SAR studies on pyridazine derivatives have highlighted the importance of specific substitution patterns on the pyridazine ring for potent kinase inhibition. nih.govresearchgate.net The nature of the substituent at various positions can significantly influence the binding affinity and selectivity for target kinases. nih.gov

For antimicrobial activity, SAR studies of pyrazolo[3,4-b]pyridine derivatives have revealed that the type and position of substituents on the heterocyclic core are critical for their potency against different microbial strains. researchgate.net Similarly, in the case of anti-inflammatory pyridazinones, the presence of certain functional groups can enhance their COX-2 selectivity. mdpi.com

Regarding CNS activity, SAR studies of pyridazino[4,3-b]indoles and related compounds have helped to define the pharmacophore for binding to the benzodiazepine receptor, identifying key hydrogen bonding and hydrophobic interaction sites. nih.gov These studies are instrumental in the rational design of new derivatives with improved potency and selectivity.

Agrochemical Applications: Insecticidal, Fungicidal, and Herbicidal Activity Profiles of Pyridazine-Containing Compounds

Pyridazine and pyridazinone derivatives have also found applications in the agrochemical sector as active ingredients in pesticides. mdpi.com A number of these compounds have been reported to possess insecticidal, fungicidal, and herbicidal properties.

The pyridazinone moiety is present in several commercial herbicides. These compounds often act by interfering with essential biochemical pathways in weeds, such as photosynthesis or carotenoid biosynthesis. The structural versatility of the pyridazine ring allows for the development of compounds with selective herbicidal activity, minimizing damage to crops.

In addition to herbicidal activity, some pyridazine derivatives have demonstrated insecticidal and fungicidal potential. Their mechanism of action in insects can involve the disruption of the nervous system or other vital physiological processes. As fungicides, they can inhibit the growth of pathogenic fungi that cause diseases in crops. The development of pyridazine-based agrochemicals is an ongoing area of research, with a focus on creating more effective and environmentally benign crop protection agents.

Q & A

Q. What are the established synthetic routes for [1,4]Benzodioxino[2,3-d]pyridazine derivatives?

A four-step metal-free synthesis method has been reported for structurally analogous pyridazine derivatives. Starting from methyl ketones (alkyl, cycloalkyl, aryl, or heteroaryl), intermediates are generated via condensation, cyclization, and oxidation steps. Yields range from 60% to 95%, depending on substituent steric and electronic effects . Key steps include:

  • Step 1 : Condensation of methyl ketones with hydrazine derivatives.
  • Step 2 : Cyclization under acidic conditions to form dihydropyridazine cores.
  • Step 3 : Oxidation to stabilize the aromatic pyridazine system.
  • Step 4 : Functionalization via nucleophilic substitution or cross-coupling reactions.

Q. How is structural characterization of this compound derivatives performed?

Characterization relies on elemental analysis , NMR (¹H/¹³C), FT-IR , and mass spectrometry . For example, annelation isomers of thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine were distinguished using tandem MS/MS fragmentation patterns to confirm regiochemistry . X-ray crystallography is recommended for resolving ambiguous stereochemistry in fused-ring systems.

Q. What are the primary biological applications of pyridazine-fused heterocycles?

Pyridazine derivatives exhibit KRAS G12C inhibition (e.g., in lung, pancreatic, and colorectal cancers) and VEGFR-targeted activity in anti-angiogenic therapies. Structural analogs like 1,4-dichloropyrido[3,4-d]pyridazine also show nematicidal properties, suggesting agrochemical potential .

Advanced Research Questions

Q. How do annelation patterns influence the electronic properties of this compound in optoelectronic applications?

Isomeric thieno[2,3-d]pyridazine-based iridium complexes demonstrate varying photophysical properties . For instance, IrM and IrP isomers exhibit distinct external quantum efficiencies (26.7% vs. 28.3%) in OLEDs due to differences in ligand geometry and π-conjugation . Computational modeling (DFT/TDDFT) is critical for predicting charge-transfer transitions and optimizing luminescent efficiency.

Q. What strategies resolve contradictions in biological activity data for pyridazine derivatives?

Discrepancies in kinase inhibition (e.g., KRAS vs. VEGFR selectivity) often arise from substituent positioning or solubility limitations . For example, bulky substituents on the benzodioxin ring may hinder target binding despite in vitro potency. Use molecular docking and free-energy perturbation (FEP) simulations to refine structure-activity relationships (SAR) .

Q. How can high-pressure synthesis techniques be applied to this compound systems?

Pyridazine nanothreads were synthesized at ~30 GPa using diamond anvil cells, monitored via synchrotron XRD and IR spectroscopy . This approach stabilizes reactive intermediates, enabling bond reorganization for fused-ring systems. Adapting this method requires optimizing pressure cycles and precursor alignment .

Q. What methodologies improve synthetic yields of pyridazine derivatives with electron-withdrawing groups?

Microwave-assisted synthesis and flow chemistry enhance reaction kinetics for nitration or halogenation steps. For example, 5,8-dichloropyrido[2,3-d]pyridazine was synthesized in 85% yield using continuous-flow reactors, minimizing side reactions .

Methodological Tables

Table 1 : Synthetic Yields for Pyridazine Derivatives

PrecursorMethodYield (%)Reference
Methyl aryl ketonesMetal-free, 4-step60–95
Thienyl derivativesHigh-pressure70–80
Chlorinated analogsFlow reactor85

Table 2 : Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (nM)Application
KRAS G12C inhibitor analogKRAS12.3Oncology
1,4-Dichloropyrido[3,4-d]pyridazineNematode motility0.8Agriculture

Key Considerations for Researchers

  • Safety : Handle pyridazine derivatives in fume hoods with PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2/2A) .
  • Data Validation : Cross-validate spectral data with computational models (e.g., NMR prediction software) to confirm regiochemistry .
  • Collaboration : Engage with materials scientists for advanced applications (e.g., OLEDs, nanothreads) requiring specialized characterization .

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Reactant of Route 1
[1,4]Benzodioxino[2,3-d]pyridazine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.